
rac-Vigabatrin-13C,d2 (Major)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rac-Vigabatrin-13C,d2 (Major) is a labelled analogue of Vigabatrin . It is used in scientific research and development . It is part of the Vigabatrin API family . It is used in the research areas of stress, anxiety, pain, inflammation, and various neurological disorders .
Molecular Structure Analysis
The molecular formula of rac-Vigabatrin-13C,d2 (Major) is C513CH9D2NO2 . Its molecular weight is 132.16 .Physical And Chemical Properties Analysis
The physical and chemical properties of rac-Vigabatrin-13C,d2 (Major) include a molecular weight of 132.16 and a molecular formula of C513CH9D2NO2 . It is a neat product .Scientific Research Applications
Metabolic Precursors and Compartmentation of Cerebral GABA
Vigabatrin, an irreversible inhibitor of GABA transaminase, has been studied for its effects on the metabolic precursors and cerebral compartmentation of GABA. Research using 13C NMR on adult rats revealed that vigabatrin treatment led to significant accumulation of [13C]glutamine, a common intermediate for [13C]GABA synthesis, indicating that neuronal metabolism of glucose predominates in GABA formation over alternative pathways through glial glutamine (Preece & Cerdán, 1996).
GABA and Dopamine Systems Interactions
Vigabatrin's impact on striatal dopamine receptors suggests interactions between GABA and dopamine systems. A study using single photon emission tomography (SPET) showed that vigabatrin treatment in humans led to a decrease in the binding of 123I-IBZM to D2 receptors in the left hemisphere basal ganglia, potentially explaining psychosis development in some patients (Ring et al., 1992).
Antioxidant and Genotoxic Evaluation
Rosmarinic acid and caffeic acid, with antioxidant properties, have been evaluated for their effects on seizures induced by pentylenotetrazole in mice. The study found that some doses of these acids showed neuroprotective action against oxidative and DNA damage produced in the kindling epilepsy model, although they did not produce an antiepileptogenic effect in vivo (Coelho et al., 2015).
Vigabatrin's Role in Epilepsy and Disorders of Motor Control
A review on vigabatrin highlights its efficacy in reducing seizure frequency in patients with refractory seizure disorders, including complex partial seizures and infantile spasms. The review also notes the potential application of vigabatrin in disorders of motor control, such as tardive dyskinesia and spasticity in patients with spinal cord lesions or multiple sclerosis (Grant & Heel, 1991).
GABA Levels and Seizure Control
Research has shown that vigabatrin raises brain γ‐aminobutyric acid (GABA) concentrations, which is associated with improved seizure control. Measuring occipital lobe GABA concentrations may predict improved seizure control when using antiepileptic drugs designed to increase brain GABA levels (Petroff et al., 1996).
Effect on Brain GABA Levels
Vigabatrin, by inhibiting GABA‐transaminase, raises brain GABA levels, an effect measurable by nuclear magnetic resonance spectroscopy (NMRS). This increase in GABA levels correlates with clinical outcomes, suggesting a dose-response relationship up to 3 g/day (Mattson et al., 1995).
Safety And Hazards
Future Directions
As rac-Vigabatrin-13C,d2 (Major) is a research chemical, its future directions are likely to be determined by the outcomes of ongoing and future scientific studies. It is currently used in the research areas of stress, anxiety, pain, inflammation, and various neurological disorders . Its continued use will depend on the results of these studies and the development of new research questions.
properties
CAS RN |
1330171-61-3 |
|---|---|
Product Name |
rac-Vigabatrin-13C,d2 (Major) |
Molecular Formula |
C₅¹³CH₉D₂NO₂ |
Molecular Weight |
132.16 |
synonyms |
(+/-)-4-Amino-5-hexenoic Acid-13C,d2; (+/-)-γ-Vinyl GABA-13C,d2; GVG-13C,d2; MDL 71754-13C,d2; RMI 71754-13C,d2; Sabril-13C,d2; Vigabatrin-13C,d2; γ-Vinyl-GABA-13C,d2; γ-Vinyl-γ-aminobutyric Acid-13C,d2; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



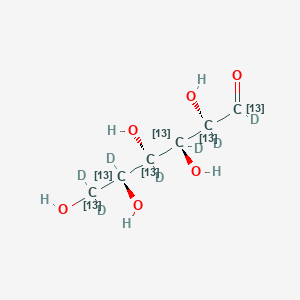
![Dihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dithione](/img/structure/B1147147.png)
![Threonine, L-, [3H(G)]](/img/structure/B1147157.png)
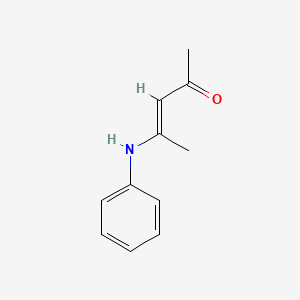
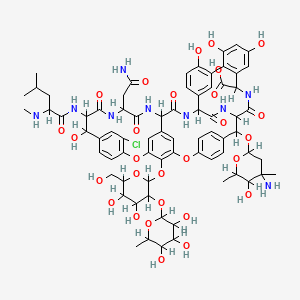
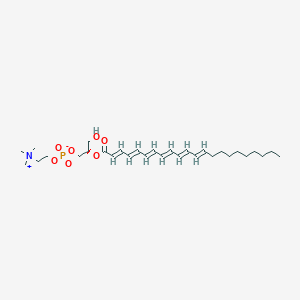
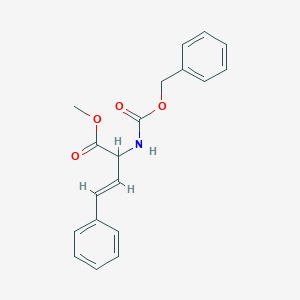
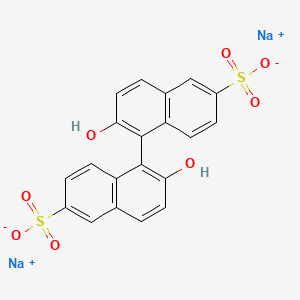
![(8S,10S,11S,13S,14S)-17-(2-Chloroacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B1147167.png)